4,6-Dimethoxyisophthalaldehyde

Catalog No.
S16097003
CAS No.
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethoxyisophthalaldehyde

Product Name

4,6-Dimethoxyisophthalaldehyde

IUPAC Name

4,6-dimethoxybenzene-1,3-dicarbaldehyde

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-13-9-4-10(14-2)8(6-12)3-7(9)5-11/h3-6H,1-2H3

InChI Key

CSHNXJMGKLQZHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)C=O)OC

4,6-Dimethoxyisophthalaldehyde is an aromatic compound characterized by two methoxy groups attached to the isophthalaldehyde structure. The chemical formula for this compound is C11_{11}H10_{10}O4_{4}, which indicates the presence of two methoxy groups (–OCH3_3) and two aldehyde groups (–CHO). This compound is structurally related to isophthalaldehyde, where the substitution of methoxy groups significantly alters its chemical properties and potential applications.

Typical of aldehydes and aromatic compounds, including:

  • Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to yield acetals.
  • Oxidation: The aldehyde functional groups can be oxidized to carboxylic acids, which may further react with other reagents.
  • Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

The synthesis of 4,6-dimethoxyisophthalaldehyde can be achieved through several methods:

  • Methoxylation of Isophthalaldehyde: Starting from isophthalaldehyde, methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Multi-step Synthesis: A more complex route involves the use of intermediates such as 4,6-dihydroxyisophthalaldehyde, which can be methylated selectively to yield the desired product .

4,6-Dimethoxyisophthalaldehyde has several potential applications:

  • Pharmaceutical Intermediates: It may serve as a precursor in the synthesis of various pharmaceutical compounds.
  • Dyes and Pigments: Its unique structure allows for potential use in dye chemistry due to its ability to form colored complexes.
  • Polymer Chemistry: The compound can be used in the formulation of polymers with specific properties.

Interaction studies involving 4,6-dimethoxyisophthalaldehyde focus primarily on its binding affinity with biological targets. Preliminary studies suggest that it may interact with enzymes or receptors relevant to its biological activity. For instance, it could potentially inhibit certain enzymes involved in metabolic pathways or act as a ligand for specific receptors.

Several compounds share structural similarities with 4,6-dimethoxyisophthalaldehyde. These include:

  • Isophthalaldehyde: Lacks methoxy substitutions but serves as a fundamental structure for comparison.
  • 4-Methoxyisophthalaldehyde: Contains one methoxy group and exhibits distinct reactivity and biological properties.
  • Dimethoxybenzaldehyde: A simpler structure that may show different reactivity patterns compared to 4,6-dimethoxyisophthalaldehyde.
Compound NameChemical StructureNotable Properties
IsophthalaldehydeC8_{8}H6_{6}O2_{2}Basic aromatic aldehyde
4-MethoxyisophthalaldehydeC9_{9}H8_{8}O3_{3}Exhibits different reactivity
DimethoxybenzaldehydeC9_{9}H10_{10}O3_{3}Simpler structure; different applications

The uniqueness of 4,6-dimethoxyisophthalaldehyde lies in its specific substitution pattern, which influences its reactivity and potential applications in medicinal chemistry compared to its analogs.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

194.05790880 g/mol

Monoisotopic Mass

194.05790880 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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